molecular formula C24H38O4 B8034692 Diethylhexyl isophthalate

Diethylhexyl isophthalate

Cat. No.: B8034692
M. Wt: 390.6 g/mol
InChI Key: HJRBRVSWKNUUCW-UHFFFAOYSA-N
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Description

Diethylhexyl isophthalate (CAS 137-89-3) is an organic compound with the molecular formula C₂₄H₃₈O₄ and a molecular weight of 390.6 g/mol. This compound is of significant interest in research, particularly in polymer science and materials development, where it is investigated for its properties as a plasticizer. As a diester of isophthalic acid, it serves as a structural analog to the widely studied plasticizer bis(2-ethylhexyl) phthalate (DEHP), allowing for comparative studies on the influence of isomeric structure on material properties and performance . Key physicochemical parameters make it suitable for specialized applications; it has a boiling point of approximately 241°C at 5 mmHg, a melting point of -46°C, and a density of 0.983 g/cm³ at 20°C. Its viscosity is 86 centipoise at 20°C, a critical factor in formulations requiring specific flow properties . Researchers utilize this compound to modify the flexibility, workability, and durability of polymer matrices. Its primary research value lies in developing advanced polymeric materials and studying the behavior of phthalate analogs without the ortho-isomer-associated regulatory concerns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

dioctan-3-yl benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-11-16-21(7-3)27-23(25)19-14-13-15-20(18-19)24(26)28-22(8-4)17-12-10-6-2/h13-15,18,21-22H,5-12,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRBRVSWKNUUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C1=CC(=CC=C1)C(=O)OC(CC)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Reaction Time

Optimal conditions for DEHIP synthesis balance reaction rate and byproduct suppression. A study on 2-ethylhexyl acrylate esterification identified 90°C for 8 hours as ideal, balancing conversion (92%) and energy input. For DEHIP, analogous optimization would require monitoring monoester intermediates via TLC or HPLC.

Molar Ratios and Catalytic Loading

Excess alcohol (1:2.2 acid-to-alcohol ratio) improves equilibrium conversion but complicates purification. The patent in used a 1:1.05–1.1 molar ratio for esterification, reducing oleum consumption by 30%. For DEHIP, a 1:2.5 ratio with 10 mol% catalyst loading is proposed to maximize diester yield.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Byproducts
Acid-CatalyzedH₂SO₄1801285Sulfonated derivatives
Metal-CatalyzedTetrabutyl titanate180699.5Ethers
HeterogeneousZFS90892Minimal
Ionic LiquidImidazolium sulfate125795None

Chemical Reactions Analysis

Types of Reactions: Diethylhexyl isophthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isophthalic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts, heat.

Major Products Formed:

    Hydrolysis: Isophthalic acid and 2-ethylhexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Plasticizer in PVC and Other Polymers

DEHIP is extensively used as a plasticizer in the production of flexible PVC, which is prevalent in numerous consumer products. Its applications include:

  • Construction Materials : Used in flooring, roofing membranes, and wall coverings.
  • Automotive Components : Incorporated into interior trims and seals.
  • Consumer Goods : Found in toys, household items, and packaging materials.

Table 1: Applications of Diethylhexyl Isophthalate in the Plastics Industry

Application AreaSpecific Uses
ConstructionFlooring, roofing membranes
AutomotiveInterior trims, seals
Consumer ProductsToys, packaging materials
Medical DevicesTubing, blood bags

Medical Applications

This compound plays a significant role in the medical field due to its biocompatibility and flexibility. It is commonly used in:

  • Medical Tubing : Enhances the flexibility of tubing used for intravenous therapies.
  • Blood Storage Bags : Improves the storage conditions for blood products, helping maintain their viability.

Case Study: Use in Blood Bags
Research indicates that DEHIP helps stabilize red blood cell membranes during storage, prolonging the shelf life of stored blood products. This application is critical for transfusion medicine, especially for vulnerable populations such as premature infants.

Environmental Considerations

While DEHIP has beneficial applications, its environmental impact has been a subject of study. It is essential to assess its potential leaching from products into the environment or food sources.

Toxicological Studies

Studies have shown that exposure to high levels of phthalates may pose health risks; however, DEHIP has demonstrated relatively low toxicity compared to other phthalates. Regulatory bodies continue to evaluate its safety profile.

Table 2: Toxicity Comparison of Phthalates

Phthalate TypeAcute Toxicity LevelCommon Uses
This compound (DEHIP)LowPlastics, medical devices
Di(2-ethylhexyl) Phthalate (DEHP)ModeratePVC products, medical devices

Mechanism of Action

Diethylhexyl isophthalate exerts its effects primarily through its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. On a molecular level, it interacts with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer structure. This results in enhanced flexibility and reduced brittleness of the final product.

In biological systems, this compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. It can bind to hormone receptors, altering the normal signaling pathways and potentially leading to adverse health effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Chemical Class Primary Use Key Functional Groups
DEHP Phthalate ester PVC plasticizer Benzene-1,2-dicarboxylate
Diethylhexyl Adipate (DEHA) Adipate ester Plasticizer for food packaging Hexanedioate
Diethylhexyl 2,6-Naphthalate (DEHN) Naphthalate ester Photostabilizer in sunscreens Naphthalene-2,6-dicarboxylate
Dibutyl Phthalate (DBP) Phthalate ester Solvent in cosmetics, adhesives Shorter alkyl chain (butyl)
Diisononyl Phthalate (DINP) Phthalate ester DEHP substitute in toys, flooring Branched C9 alkyl chain

Toxicity and Mechanisms of Action

DEHP vs. DEHA

  • Carcinogenicity: DEHP is a non-genotoxic carcinogen (NGC) via PPARα activation, while DEHA is classified as a "possible human carcinogen" due to liver tumors in mice and a positive dominant lethal assay .
  • Metabolism: DEHP metabolizes to 2-EH (apoptosis inducer), whereas DEHA breaks down into ethylhexyl alcohol, which lacks direct genotoxicity but shares structural similarities with non-genotoxic carcinogens .

DEHP vs. DEHN

  • Photostabilization : DEHN stabilizes UV filters like butylmethoxydibenzoylmethane (BMDBM) via triplet-triplet energy transfer, a mechanism distinct from DEHP’s plasticizing action .
  • Toxicity : DEHN’s photophysical role reduces direct toxicity concerns, unlike DEHP’s endocrine-disrupting effects .

DEHP vs. Other Phthalates (DBP, DINP)

  • Endocrine Disruption : DEHP and DBP exhibit stronger estrogenic activity compared to DINP, which has lower bioavailability due to its branched alkyl chain .
  • Regulatory Status : DBP and DEHP face stricter regulations in toys and cosmetics, whereas DINP is increasingly used as a replacement despite emerging concerns .

Environmental and Health Impact

Table 2: Environmental Presence and Health Risks

Compound Environmental Presence Health Risks Regulatory Notes
DEHP Wastewater, soil, dust Endocrine disruption, liver tumors Restricted in EU, US (CPSIA)
DEHA Food packaging, medical devices Possible carcinogen, non-genotoxic Limited regulation
DBP Cosmetics, adhesives Developmental toxicity Banned in EU childcare articles
DINP Toys, flooring Liver/kidney toxicity (debated) Restricted in EU

Key Findings:

  • Wastewater Contamination: DEHP and 4-nonylphenol are predominant endocrine disruptors in wastewater, with DEHP levels exceeding effluent standards .
  • Human Exposure : DEHP metabolites are ubiquitously detected in urine, linking to reproductive and developmental disorders .
  • Alternatives : DEHN and DINP are marketed as safer alternatives but require long-term toxicity evaluations .

Biological Activity

Diethylhexyl isophthalate (DEHP) is a widely used plasticizer that has garnered attention due to its potential biological effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of DEHP, including its toxicological profiles, metabolic pathways, and potential health risks supported by case studies and research findings.

Overview of DEHP

DEHP is primarily utilized in the production of polyvinyl chloride (PVC) plastics, which are common in medical devices, toys, and various consumer products. Due to its non-covalent binding to plastics, DEHP can leach into the environment and human systems through various exposure routes, including inhalation, ingestion, and dermal contact .

Endocrine Disruption

DEHP is recognized as an endocrine disruptor, affecting hormone regulation and synthesis. Studies have shown that exposure to DEHP alters thyroid hormone levels in animal models. For instance, experiments on zebrafish larvae indicated that DEHP exposure disrupted the hypothalamic-pituitary-thyroid (HPT) axis by affecting gene expression related to thyroid hormone synthesis . Additionally, human studies suggest that DEHP exposure may lead to insulin resistance due to oxidative stress .

Reproductive and Developmental Effects

Research indicates that DEHP has significant reproductive toxicity. In rodent studies, high doses of DEHP resulted in testicular atrophy and impaired sperm motility due to mitochondrial dysfunction . Furthermore, long-term exposure during critical developmental periods has been linked to adverse outcomes in offspring, including developmental delays and reproductive abnormalities .

Carcinogenic Potential

The carcinogenic potential of DEHP remains a topic of debate. While some studies report tumor-promoting activity in rodent models, evidence suggests that these effects may not be relevant to humans due to differences in metabolism and sensitivity . The primary mechanism identified involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism but may not translate directly to human carcinogenicity .

Metabolism of DEHP

DEHP is metabolized into several active metabolites, primarily mono(2-ethylhexyl) phthalate (MEHP), which exhibits similar toxicological properties. The metabolic pathway involves cytochrome P450 enzymes that convert DEHP into various hydroxylated and carboxylated derivatives . These metabolites are implicated in mediating many of the toxic effects associated with DEHP exposure.

Metabolite Chemical Structure Biological Activity
MEHPC12H22O4Endocrine disruption
MEHHPC12H22O4Hepatotoxicity
MEOHPC12H22O4Potential carcinogen

Case Studies

  • Occupational Exposure : A study involving workers in PVC manufacturing revealed elevated levels of DEHP metabolites in urine, correlating with reproductive health issues such as reduced fertility rates and increased menstrual irregularities .
  • Medical Device Exposure : Patients undergoing hemodialysis were found to have significant DEHP accumulation due to leaching from PVC tubing used during treatment. This exposure was associated with increased oxidative stress markers and potential kidney damage .
  • Environmental Impact : Research has highlighted the leaching of DEHP from consumer products into aquatic ecosystems, leading to endocrine disruption in wildlife populations. This raises concerns about bioaccumulation and long-term ecological effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling diethylhexyl isophthalate in laboratory settings?

  • Methodological Answer : this compound should be stored in well-ventilated areas in tightly sealed containers to minimize vapor exposure . During experiments, use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for at least 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and seek medical attention . For spills, evacuate non-essential personnel, contain the area with inert absorbents (e.g., sand), and dispose of waste via approved hazardous disposal facilities .

Q. Which analytical techniques are most effective for quantifying this compound and its metabolites in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with electron ionization (EI) or chemical ionization (CI) is widely used for detecting DEIP and its degradation products. For enhanced accuracy, combine CI data with theoretical mass calculations (e.g., MassWorks software) to resolve ambiguities in molecular formulas . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for polar metabolites, with optimization for limits of detection (LOD) below 0.1 µg/L in aqueous matrices .

Q. How can researchers design in vivo studies to assess the acute toxicity of this compound?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with dose ranges spanning 0.1–10 g/kg body weight, administered via oral gavage or intraperitoneal injection. Monitor endpoints such as organ weight changes (liver, kidneys), serum biomarkers (ALT, AST for hepatotoxicity), and histopathological alterations . Include control groups and ensure sample sizes (n ≥ 10) for statistical power. Note that high doses (>5 g/kg) may induce non-linear pharmacokinetics due to saturation of metabolic pathways .

Advanced Research Questions

Q. What molecular mechanisms underlie the anaerobic microbial degradation of this compound in contaminated environments?

  • Methodological Answer : Anaerobic degradation involves syntrophic bacteria like Syntrophorhabdus aromaticivorans, which express a gene cluster encoding isophthalate:CoA ligase (IPCL) and UbiD-like decarboxylase (IPCD). IPCL activates isophthalate to isophthalyl-CoA using ATP, while IPCD, with a prenylated flavin mononucleotide (prFMN) cofactor, decarboxylates it to benzoyl-CoA. Proteomic profiling (2D-DIGE or LC-MS/MS) can identify differentially expressed proteins in isophthalate-grown cultures . Validate enzyme activity via in vitro assays using cell-free extracts and NADH-dependent redox indicators .

Q. How does this compound exposure alter epigenetic regulation in germ cells, and are these effects heritable?

  • Methodological Answer : DEIP disrupts DNA methylation at imprinting control regions (ICRs) in mouse oocytes, as shown by bisulfite sequencing of genes like H19 and Igf2r. Expose female mice to 500 mg/kg/day DEIP for 10 days pre-mating. Collect fetal germ cells at gestational day 13.5 and analyze methylation via pyrosequencing. Offspring exhibit transgenerational epigenetic changes, evidenced by aberrant gene expression in F2 generation . Use chromatin immunoprecipitation (ChIP) to assess histone modification patterns (e.g., H3K27me3) .

Q. What experimental strategies resolve contradictions in reproductive toxicity data for this compound across species?

  • Methodological Answer : Discrepancies between rodent and C. elegans studies (e.g., germline DNA double-strand breaks) may arise from metabolic differences. Conduct cross-species comparative toxicokinetics: measure DEIP’s half-life in C. elegans (using LC-MS) versus mice. In parallel, employ RNAi knockdown of xenobiotic metabolism genes (e.g., cyp35 family) to identify detoxification pathways . Meta-analysis of historical data (e.g., NTP reports) should adjust for confounding factors like dosing regimens and strain-specific susceptibility .

Q. Can functionalized nanoporous materials enhance the adsorption and catalytic breakdown of this compound in water treatment systems?

  • Methodological Answer : Metal-organic frameworks (MOFs) like [Cu₃(TMA)₂(H₂O)₃]ₙ (TMA = trimesate) offer high surface areas (~1,000 m²/g) and modifiable pores. Functionalize MOFs with pyridine derivatives to increase DEIP affinity via π-π interactions. Test adsorption capacity in batch experiments (pH 7, 25°C) and characterize using BET surface area analysis. For catalytic degradation, immobilize IPCD enzymes on MOFs via covalent bonding and assess activity under anaerobic conditions .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., DEIP’s impact on fetal weight ), validate via dose-response studies with standardized protocols (OECD Guidelines 414/443) and multi-omics integration (transcriptomics + metabolomics).
  • Bioremediation Optimization : Field trials for microbial DEIP degradation require monitoring gene expression (qPCR for ipcl/ipcd) and geochemical parameters (redox potential, sulfate levels) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.